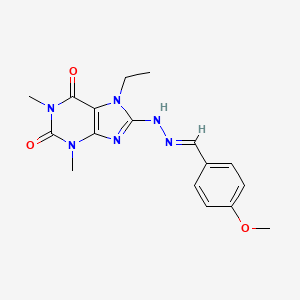
3,7-dimethyl-1-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyl-1-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis and chemical reactions of purine derivatives have been a subject of study, focusing on regioselective amination and the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives as ABC ring models of saframycins has been reported, demonstrating the versatility of purine-based compounds in chemical synthesis (Saito et al., 1997).
Biological Activity
- Studies have shown the development of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, for their antiasthmatic activity. These compounds have been synthesized, characterized, and screened for vasodilator activity, highlighting the potential therapeutic applications of purine derivatives (Bhatia et al., 2016).
- Another research area involves the design and synthesis of purine-connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects, indicating the potential of purine derivatives in developing anti-tuberculosis agents (Konduri et al., 2020).
Mechanistic Investigations and Drug Design
- The synthesis and applications of [1-(15)N]-labeled compounds for mechanistic investigations have been explored. For example, [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide has been prepared for use in mechanistic studies, offering insights into the interactions and reactions of purine derivatives (Sako et al., 2000).
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-7-9-15(10-8-14)13-25-18(26)16-17(23(3)20(25)27)21-19(22(16)2)24-11-5-4-6-12-24/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUZBMZQRBQMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCCCC4)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)
![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)
![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)
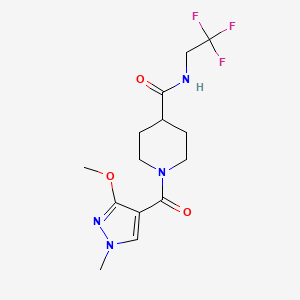
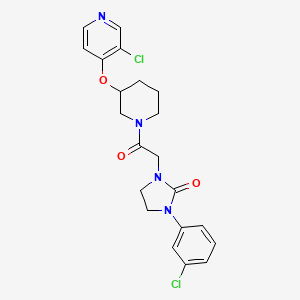
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
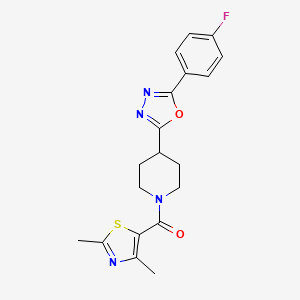
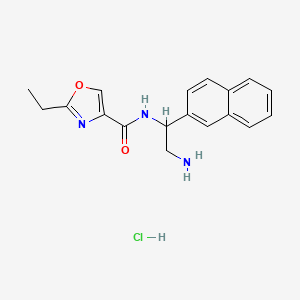
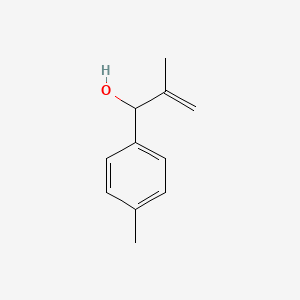
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
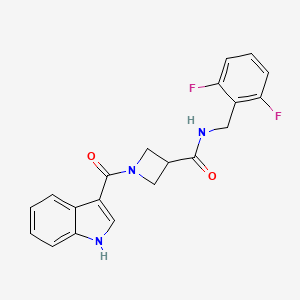
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)
![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)
